molecular formula C39H70O7 B1244962 calamistrin B

calamistrin B

Cat. No. B1244962
M. Wt: 651 g/mol
InChI Key: FPQIHOHGIGXPEO-AZSLXLSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

calamistrin B is a natural product found in Uvaria calamistrata with data available.

Scientific Research Applications

1. Discovery and Structure

Calamistrins, including Calamistrin B, are a group of annonaceous acetogenins discovered in plants like Uvaria calamistrata. These compounds have unique structures, including mono-tetrahydrofuran (THF) ring acetogenins and bis-THF acetogenins. The structural details of these compounds, determined through NMR spectroscopy and advanced methodologies, form a significant part of the research around Calamistrin B (Zhou et al., 2000).

2. Apoptosis Induction in Cancer Cells

3. Linear Annonaceous Acetogenins

Further research has identified linear annonaceous acetogenins, such as Calamistrins H and I, which lack THF rings on the chain. These findings contribute to the broader understanding of acetogenins and their potential applications (Zhou et al., 2008).

properties

Product Name

calamistrin B

Molecular Formula

C39H70O7

Molecular Weight

651 g/mol

IUPAC Name

[(1R,3R)-3-hydroxy-1-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]-15-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]pentadecyl] acetate

InChI

InChI=1S/C39H70O7/c1-4-5-6-7-8-9-14-17-20-23-26-35(42)36-27-28-37(46-36)38(45-32(3)40)30-34(41)25-22-19-16-13-11-10-12-15-18-21-24-33-29-31(2)44-39(33)43/h29,31,34-38,41-42H,4-28,30H2,1-3H3/t31-,34+,35-,36+,37+,38+/m0/s1

InChI Key

FPQIHOHGIGXPEO-AZSLXLSQSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](C[C@@H](CCCCCCCCCCCCC2=C[C@@H](OC2=O)C)O)OC(=O)C)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCCCCCCCCC2=CC(OC2=O)C)O)OC(=O)C)O

synonyms

calamistrin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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